molecular formula C13H12N2O4 B14383765 4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine CAS No. 88220-09-1

4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine

Cat. No.: B14383765
CAS No.: 88220-09-1
M. Wt: 260.24 g/mol
InChI Key: KCTNPTXQECOCMJ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine typically involves the reaction of 3-methoxy-2-methylphenol with 3-nitropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-2-methylphenoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

88220-09-1

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

4-(3-methoxy-2-methylphenoxy)-3-nitropyridine

InChI

InChI=1S/C13H12N2O4/c1-9-11(18-2)4-3-5-12(9)19-13-6-7-14-8-10(13)15(16)17/h3-8H,1-2H3

InChI Key

KCTNPTXQECOCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2=C(C=NC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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